
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide, also known as BB-94, is a synthetic compound that has been studied for its potential applications in scientific research. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of extracellular matrix proteins.
Wirkmechanismus
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide works by binding to the active site of MMPs, preventing them from breaking down extracellular matrix proteins. This leads to a reduction in tissue remodeling and angiogenesis, and can also have anti-inflammatory effects. N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has been shown to be a potent inhibitor of a number of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has a number of biochemical and physiological effects. It has been shown to reduce the activity of MMPs in vitro and in vivo, leading to a reduction in tissue remodeling and angiogenesis. N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of MMPs involved in the inflammation process. In addition, N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has been shown to have a protective effect on the cardiovascular system, by reducing the activity of MMPs involved in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent inhibitor of MMPs, making it a useful tool for investigating the role of MMPs in a range of physiological processes. However, N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of MMPs. In addition, N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of MMPs, which could have therapeutic applications in a range of diseases. Another area of interest is the investigation of the role of MMPs in cancer progression, and the development of MMP inhibitors as potential cancer therapeutics. Finally, there is interest in the development of new methods for delivering MMP inhibitors to specific tissues, in order to achieve sustained inhibition of MMP activity.
Synthesemethoden
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 2-aminobenzothiazole with tert-butyl 4-bromobenzenesulfonate, followed by a series of purification steps. The final product is a white crystalline powder with a melting point of 156-159°C.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of MMPs, which are involved in a number of physiological processes, including tissue remodeling, angiogenesis, and inflammation. N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has been used in a variety of studies to investigate the role of MMPs in these processes, and to identify potential therapeutic targets for a range of diseases, including cancer, cardiovascular disease, and arthritis.
Eigenschaften
Produktname |
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide |
|---|---|
Molekularformel |
C17H18N2O2S2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C17H18N2O2S2/c1-17(2,3)12-8-10-13(11-9-12)23(20,21)19-16-18-14-6-4-5-7-15(14)22-16/h4-11H,1-3H3,(H,18,19) |
InChI-Schlüssel |
BXJMANFSCOASFD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
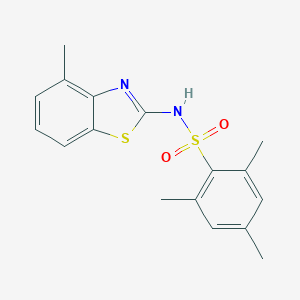


![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)

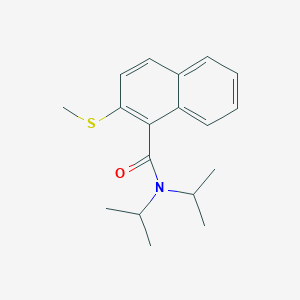
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

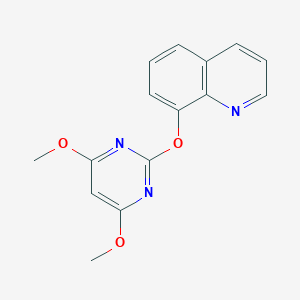

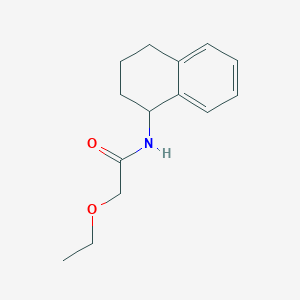
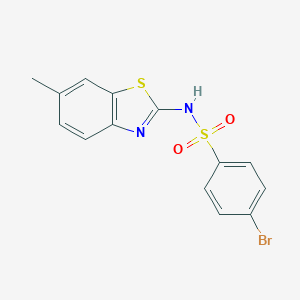
![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)